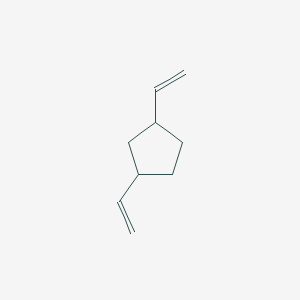

Cyclopentane, 1,3-diethenyl-

Description

These analogs highlight the significance of 1,3-substitution patterns in influencing molecular conformation, thermodynamic stability, and functional applications .

Properties

CAS No. |

22630-85-9 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

1,3-bis(ethenyl)cyclopentane |

InChI |

InChI=1S/C9H14/c1-3-8-5-6-9(4-2)7-8/h3-4,8-9H,1-2,5-7H2 |

InChI Key |

HLGOWXWFQWQIBW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCC(C1)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane, 1,3-diethenyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as acetylene. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.

Industrial Production Methods: In an industrial setting, cyclopentane, 1,3-diethenyl- can be produced by the continuous depolymerization and hydrogenation of dicyclopentadiene. This process involves decomposing dicyclopentadiene at high temperatures (160 to 400°C) in the presence of hydrogen gas and a diluting agent, followed by hydrogenation in a fixed bed reactor .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane, 1,3-diethenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopentane-1,3-dione.

Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

Substitution: The ethenyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.

Major Products:

Oxidation: Cyclopentane-1,3-dione.

Reduction: Cyclopentane, 1,3-diethyl-.

Substitution: Halogenated derivatives of cyclopentane.

Scientific Research Applications

Cyclopentane, 1,3-diethenyl- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: Cyclopentane, 1,3-diethenyl- is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of cyclopentane, 1,3-diethenyl- involves its interaction with various molecular targets. The ethenyl groups can undergo addition reactions with electrophiles, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further react with other molecules, resulting in a cascade of chemical transformations. The compound’s reactivity is influenced by the presence of the cyclopentane ring, which can stabilize certain transition states and intermediates .

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

a. 1,3-Dimethylcyclopentane (CAS 2453-00-1)

- Molecular Formula : C₇H₁₄ (vs. theoretical C₉H₁₂ for 1,3-diethenylcyclopentane)

- Molecular Weight : 98.19 g/mol

- Thermochemistry :

- Volatility : Detected in 3D printing and milling labs at 1.2–2.8 µg/m³ (cis isomer) and 1.1–2.7 µg/m³ (trans isomer), indicating moderate volatility .

b.

- Molecular Formula : C₉H₁₄ (same as theoretical for 1,3-diethenylcyclopentane)

- Predicted Properties :

- Structural Relevance : The presence of unsaturated groups (methylene and methylethylidene) suggests higher reactivity compared to saturated analogs like 1,3-dimethylcyclopentane.

c. Ethylcyclopentane (CAS 1640-89-7)

- Volatility : VOC concentration of 1.1–3.0 µg/m³ in industrial settings, comparable to 1,3-dimethylcyclopentane .

Substitution Pattern and Bioactivity

- 1,3-Substitution Importance : In pharmacological studies, 1,3-diamidobenzene derivatives (e.g., Compound 43) showed moderate potency (IC₅₀ = 0.52 μM) but poor plasma stability (26% mouse PS), emphasizing that 1,3-substitution enhances target binding but may compromise metabolic stability .

- Patent Relevance : 1,3-disubstituted cyclopentane derivatives are patented for applications in drug development, highlighting their structural versatility .

Data Table: Key Properties of Cyclopentane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.